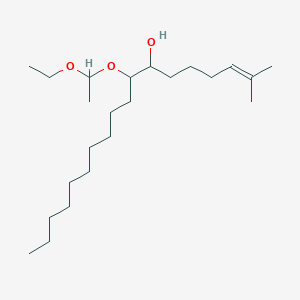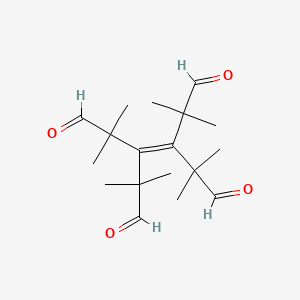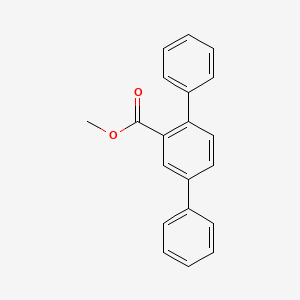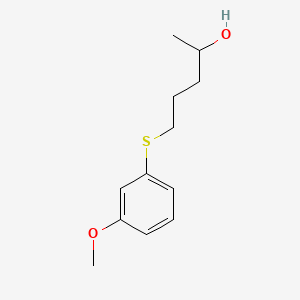
5-(3-Methoxyphenylthio)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenylthio)pentan-2-ol is an organic compound with the molecular formula C12H18O2S. It is a yellow to colorless oil and is known for its unique chemical structure, which includes a methoxyphenylthio group attached to a pentanol backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenylthio)pentan-2-ol typically involves the reaction of 3-methoxyphenylthiol with a suitable pentanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxyphenylthio)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various substituted phenylthio derivatives
Applications De Recherche Scientifique
5-(3-Methoxyphenylthio)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenylthio)pentan-2-ol involves its interaction with specific molecular targets and pathways. The methoxyphenylthio group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzyloxy-1-pentanol: Similar in structure but with a benzyloxy group instead of a methoxyphenylthio group.
5-Methoxy-2-pentanol: Contains a methoxy group but lacks the phenylthio moiety.
Uniqueness
5-(3-Methoxyphenylthio)pentan-2-ol is unique due to the presence of both a methoxy and a phenylthio group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C12H18O2S |
|---|---|
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
5-(3-methoxyphenyl)sulfanylpentan-2-ol |
InChI |
InChI=1S/C12H18O2S/c1-10(13)5-4-8-15-12-7-3-6-11(9-12)14-2/h3,6-7,9-10,13H,4-5,8H2,1-2H3 |
Clé InChI |
QVOQQXMWAWESBF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCSC1=CC=CC(=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



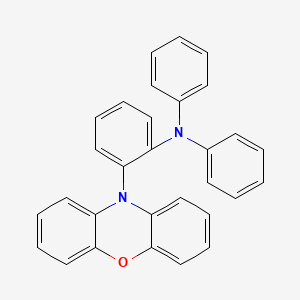
![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)
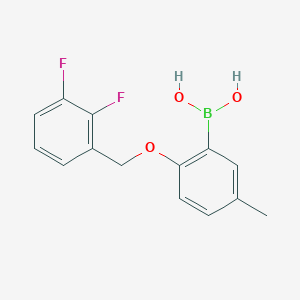
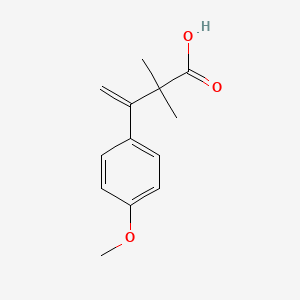
![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

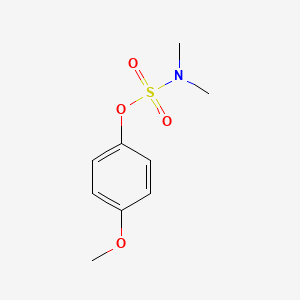
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)

